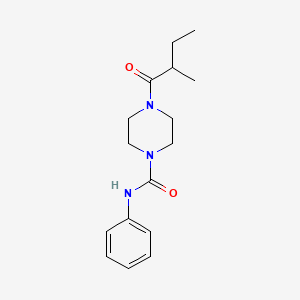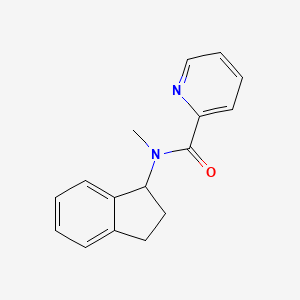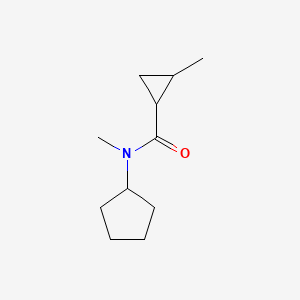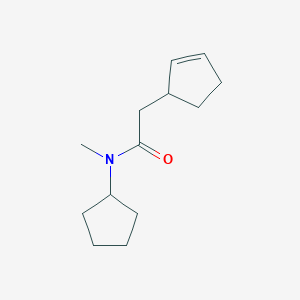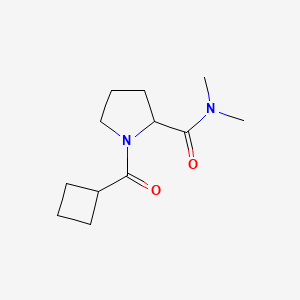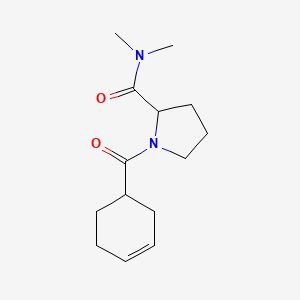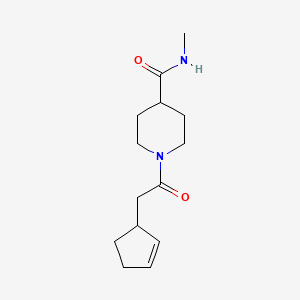
1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising anticancer drug candidate that has been shown to selectively target cancer cells by inducing DNA damage and inhibiting ribosomal RNA (rRNA) synthesis.
作用机制
1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of rRNA. This leads to the accumulation of DNA damage and activation of the p53 pathway, which induces cell death. 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide has also been shown to inhibit the ribosomal RNA processing pathway, which leads to the accumulation of unprocessed rRNA and activation of the nucleolar stress response.
Biochemical and Physiological Effects:
1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which leads to cell death. It has also been shown to inhibit rRNA synthesis and processing, which leads to nucleolar stress and activation of the nucleolar stress response. 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide has been found to be well tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One of the advantages of 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide is its selectivity for cancer cells, which makes it a promising anticancer drug candidate. Another advantage is its ability to target cancer stem cells, which are responsible for tumor initiation and recurrence. However, one of the limitations of 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its potential to induce DNA damage in normal cells, which can lead to toxicity.
未来方向
For 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide include the development of more potent analogs with improved solubility and selectivity for cancer cells. Another direction is the investigation of 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide in combination with other anticancer drugs to enhance its efficacy. The identification of biomarkers that can predict response to 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide is also an important direction for future research. Finally, the development of non-invasive imaging techniques to monitor the response to 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide in vivo is an important area for future research.
合成方法
The synthesis of 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 1,2-cyclopentadiene with acetic anhydride to form 2-acetylcyclopent-1-ene. This intermediate is then reacted with N-methylpiperidine-4-carboxylic acid in the presence of triethylamine to form 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inducing DNA damage and inhibiting rRNA synthesis, which leads to cell death. 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide has been found to be effective against a broad range of cancer cell lines, including breast, colon, lung, and ovarian cancer. It has also been shown to be effective against cancer stem cells, which are responsible for tumor initiation and recurrence.
属性
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-14(18)12-6-8-16(9-7-12)13(17)10-11-4-2-3-5-11/h2,4,11-12H,3,5-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWJKXJTXOEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

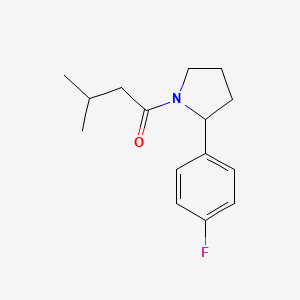
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
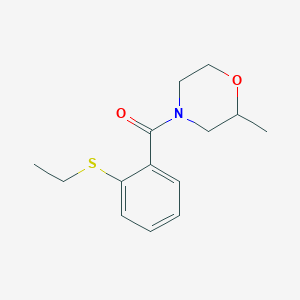
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)

![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
